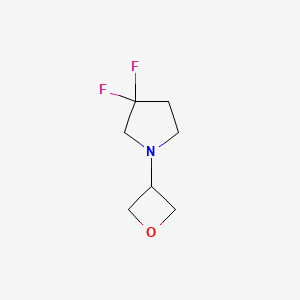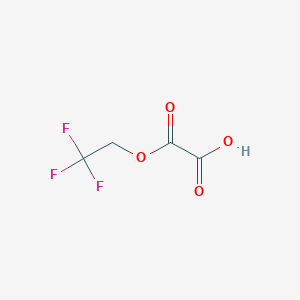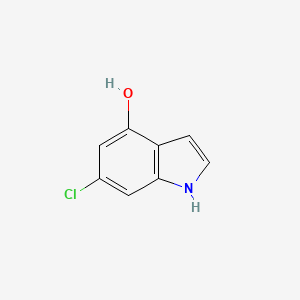
5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline typically involves the fluorination of 4-methyl-1,2,3,4-tetrahydroquinoline. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions: 5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline or tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and organometallic reagents.
Major Products Formed:
- Oxidation products include quinoline derivatives.
- Reduction products include dihydroquinoline and tetrahydroquinoline derivatives.
- Substitution products vary depending on the nucleophile used, leading to a range of functionalized quinoline derivatives .
科学研究应用
5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
作用机制
The mechanism of action of 5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound can inhibit enzyme activity or modulate receptor function, affecting various cellular pathways and processes .
相似化合物的比较
5-Fluoro-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the methyl group, affecting its biological activity and properties.
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline: Similar structure with the fluorine atom at a different position, leading to different reactivity and applications.
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: A methyl ester derivative with different chemical properties and applications.
Uniqueness: 5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for targeted research and development in various scientific fields .
属性
分子式 |
C10H12FN |
|---|---|
分子量 |
165.21 g/mol |
IUPAC 名称 |
5-fluoro-4-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H12FN/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-4,7,12H,5-6H2,1H3 |
InChI 键 |
FYAXXHWSPZHWJH-UHFFFAOYSA-N |
规范 SMILES |
CC1CCNC2=C1C(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



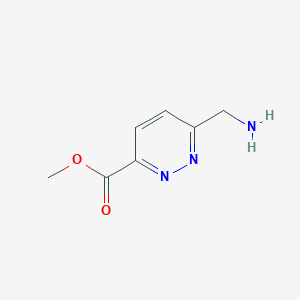



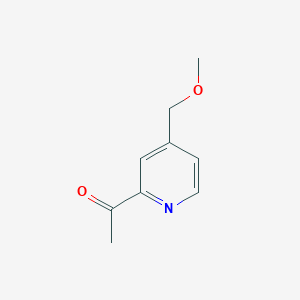
![Furo[2,3-b]quinoline](/img/structure/B11916999.png)
![Benzo[d]oxazol-2-ylboronic acid](/img/structure/B11917005.png)
![2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11917018.png)
![7-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917027.png)
